(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)15-7-5-8-16(13-15)27-21-17(12-14-6-1-2-9-18(14)30-21)20(29)28-19-10-3-4-11-26-19/h1-13H,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCECEDDYNQXCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through a nucleophilic substitution reaction involving 2-chloropyridine and a suitable nucleophile.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through a condensation reaction between the chromene derivative and the pyridinyl-substituted amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
Table 1: Structural Comparison of Chromene Derivatives
- Trifluoromethyl vs. Methoxy/Phenyl Groups: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or phenyl substituents.
- Pyridin-2-yl vs. Phenyl/Methoxyphenyl Carboxamide :
The pyridine ring introduces nitrogen-based hydrogen bonding, which may enhance solubility and target interactions compared to purely aromatic substituents .
Pharmacological Implications
Table 2: Inferred Bioactivity Based on Structural Analog Data
- Antifungal Potential: The trifluoromethyl group mimics SDH inhibitors (e.g., fluopyram), suggesting activity against fungal pathogens .
- Anticancer Applications : Chromene derivatives intercalate DNA or inhibit topoisomerases; the pyridine moiety may improve selectivity .
Q & A
Q. What are the critical synthetic pathways for (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the chromene backbone via cyclization of substituted salicylaldehyde derivatives with active methylene compounds under basic conditions.
- Step 2 : Introduction of the imino group via Schiff base condensation between an amine (e.g., 3-(trifluoromethyl)aniline) and a carbonyl-containing intermediate.
- Step 3 : Coupling the pyridin-2-yl group through carboxamide formation using coupling agents like EDC/HOBt. Key variables include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for imine formation), and catalysts (e.g., acetic acid for Schiff base stabilization). Yields >70% are achievable with optimized conditions .
Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?
The compound’s reactivity is dominated by:
- Imino group (C=N) : Prone to nucleophilic attack (e.g., hydrolysis under acidic conditions) or reduction to amines.
- Pyridinyl moiety : Participates in coordination chemistry (e.g., metal binding) and π-π stacking interactions.
- Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, stabilizing adjacent bonds against oxidation.
- Chromene core : Susceptible to electrophilic substitution at the 6- and 8-positions. Reactivity can be modulated by substituents like methoxy groups .
Q. What analytical techniques are essential for characterizing this compound?
| Technique | Purpose | Key Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirm stereochemistry (Z-configuration) and substituent positions | Chemical shifts for imino proton (δ 8.2–8.5 ppm), pyridine protons (δ 7.5–8.3 ppm) |
| FT-IR | Identify functional groups (C=O stretch ~1680 cm⁻¹, C=N ~1620 cm⁻¹) | Band assignments for carboxamide and imine |
| HPLC-MS | Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z ~458) | Retention time and fragmentation patterns |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity) and validate with positive controls.
- Stereochemical purity : Ensure Z-configuration via NOESY NMR to confirm spatial arrangement of substituents .
- Solubility effects : Employ DMSO/cosolvent systems to maintain compound stability in biological buffers.
- Target selectivity : Profile against off-target receptors (e.g., kinase panels) to rule out nonspecific interactions .
Q. What mechanistic hypotheses explain the compound’s potential anti-inflammatory or anticancer activity?
Proposed mechanisms include:
- COX-2 inhibition : The trifluoromethylphenyl group mimics NSAID scaffolds, competitively blocking arachidonic acid binding.
- Apoptosis induction : Chromene derivatives activate caspase-3/7 via mitochondrial pathway disruption (observed in IC50 values ~5–10 μM in HeLa cells) .
- Kinase inhibition : Pyridinyl carboxamide may bind ATP pockets in kinases (e.g., EGFR), as predicted by molecular docking (Glide score ≤ −9.0 kcal/mol) .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
| Modification | Effect | Example |
|---|---|---|
| Fluoro at phenyl ring | Enhances metabolic stability and membrane permeability | 2,4-difluoro analogs show 2× higher bioavailability in murine models |
| Methoxy on chromene | Increases electron density, altering redox properties | 8-methoxy derivatives exhibit stronger antioxidant activity (EC50 ~20 μM in DPPH assay) |
| Chloro on pyridine | Improves target affinity (e.g., PARP-1 inhibition) | 4-chlorophenyl analogs show Ki ~0.8 nM vs. PARP-1 |
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising stereochemical integrity?
- Flow chemistry : Enables precise control of residence time and temperature for imine formation (reduces byproducts).
- Microwave-assisted synthesis : Accelerates cyclization steps (30 minutes vs. 6 hours conventionally) with >90% retention of Z-configuration .
- Green solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) to improve sustainability while maintaining yield .
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Library design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the phenyl, pyridinyl, and chromene positions.
- Assay selection : Prioritize high-throughput screening (HTS) for primary targets (e.g., kinases, GPCRs) followed by dose-response validation.
- Computational modeling : Use QSAR models (e.g., CoMFA) to predict bioactivity and guide synthesis .
Q. What are common pitfalls in analyzing spectroscopic data for this compound, and how can they be avoided?
- Overlap in NMR signals : Use 2D techniques (HSQC, HMBC) to resolve crowded aromatic regions.
- Artifacts in MS : Employ high-resolution LC-MS to distinguish isotopic peaks from impurities.
- Z/E isomerization : Monitor reaction progress via TLC (Rf difference ~0.1–0.2) and quench reactions at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
